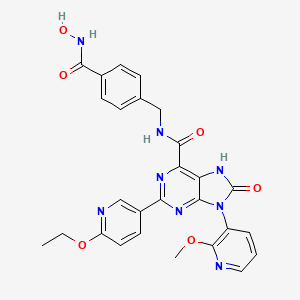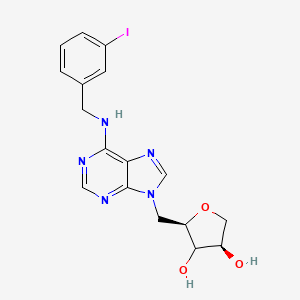
Anti-inflammatory agent 59
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-inflammatory agent 59 is a compound known for its potent anti-inflammatory properties It is part of a class of compounds that inhibit the activity of certain enzymes and pathways involved in the inflammatory response
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 59 typically involves a multi-step process. One common method starts with the reaction of a substituted aromatic amine with an aldehyde or ketone under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions using catalysts such as zinc chloride or trifluoroacetic acid to yield the final product .
Industrial Production Methods
For large-scale production, a green chemistry approach is often employed. This involves the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact. One-pot synthesis methods, which combine multiple reaction steps into a single process, are also used to improve efficiency and yield .
化学反応の分析
Types of Reactions
Anti-inflammatory agent 59 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different levels of anti-inflammatory activity .
科学的研究の応用
Anti-inflammatory agent 59 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
作用機序
The anti-inflammatory effects of Anti-inflammatory agent 59 are primarily due to its ability to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
類似化合物との比較
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Aspirin: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.
Naproxen: Known for its longer duration of action compared to ibuprofen.
Uniqueness
Anti-inflammatory agent 59 is unique in its specific inhibition profile and its potential for fewer side effects compared to traditional NSAIDs. Its green synthesis methods also make it more environmentally friendly .
特性
分子式 |
C17H18IN5O3 |
|---|---|
分子量 |
467.3 g/mol |
IUPAC名 |
(2R,4R)-2-[[6-[(3-iodophenyl)methylamino]purin-9-yl]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H18IN5O3/c18-11-3-1-2-10(4-11)5-19-16-14-17(21-8-20-16)23(9-22-14)6-13-15(25)12(24)7-26-13/h1-4,8-9,12-13,15,24-25H,5-7H2,(H,19,20,21)/t12-,13-,15?/m1/s1 |
InChIキー |
IOEJSYFHEFBUEF-HCYNLOQUSA-N |
異性体SMILES |
C1[C@H](C([C@H](O1)CN2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O |
正規SMILES |
C1C(C(C(O1)CN2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


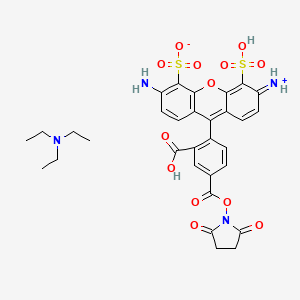
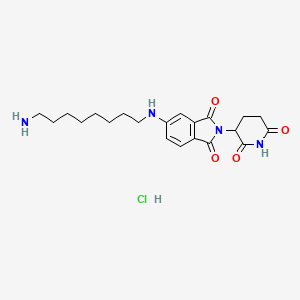
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)
![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12377099.png)
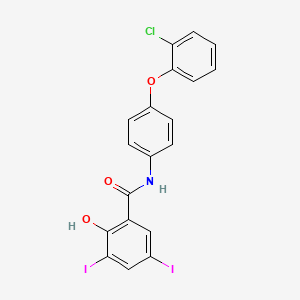
![methyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate](/img/structure/B12377110.png)
![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)
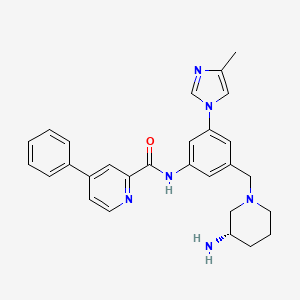
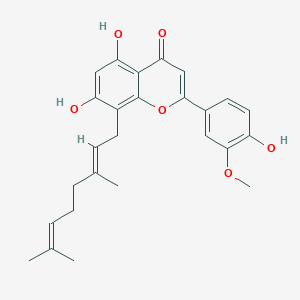
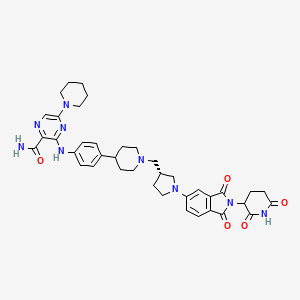
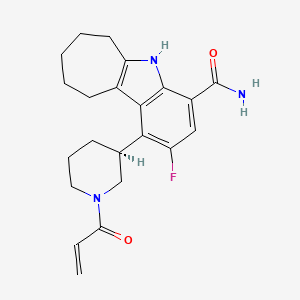
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
